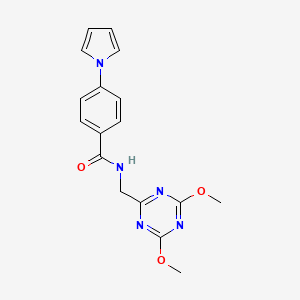

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, also known as PyBOP, is a coupling reagent used in peptide synthesis. It is a white crystalline powder that is soluble in most organic solvents. PyBOP is commonly used in research laboratories for the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis and Reactivity

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide and its derivatives are involved in diverse synthesis reactions. For example, they have been utilized in the synthesis of novel compounds with potential analgesic and anti-inflammatory activities, as seen in the development of various heterocyclic compounds such as benzodifuranyl, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, this chemical has been used in creating novel benzamide-based 5-aminopyrazoles and related derivatives, demonstrating significant antiviral activities against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).

Chemical Reactivity and Potential Uses

The compound shows interesting chemical reactivity, making it a candidate for generating new chemical structures with potential biological applications. For instance, a method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group has been applied to N-benzylpyroglutamic acids, in the preparation of potential antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006). Another study synthesized 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, a novel nonsteroidal progesterone receptor modulator, through multiple reaction steps involving this compound (Xiao Yong-mei, 2013).

Applications in Drug Metabolism and Electrophoresis

In the context of drug metabolism and disposition, this compound and its derivatives have been studied in rats, showing a series of acetylation and glucoronation, forming metabolic products with unique pharmacologic properties (Zhang et al., 2011). Moreover, it has been used in nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances (Ye et al., 2012).

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-16-19-14(20-17(21-16)25-2)11-18-15(23)12-5-7-13(8-6-12)22-9-3-4-10-22/h3-10H,11H2,1-2H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBRNBSUELBUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)

![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382474.png)